molecular formula C6H8F3NO2 B13156329 (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13156329
M. Wt: 183.13 g/mol
InChI Key: PDWZJYCKCFENCX-IMJSIDKUSA-N
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Description

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. The presence of the trifluoromethyl group and the pyrrolidine ring makes it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of trifluoromethylated intermediates, which undergo cyclization reactions to form the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in synthetic chemistry and pharmaceutical research .

Scientific Research Applications

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of both the pyrrolidine ring and the trifluoromethyl group. This combination provides distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Biological Activity

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound notable for its pyrrolidine backbone and the presence of a trifluoromethyl group. This unique structure influences its chemical properties and biological activities, making it a subject of interest in pharmaceutical research. The compound's carboxylic acid functional group enhances its potential applications in drug development.

The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, which can improve pharmacokinetic properties. The hydrochloride salt form of this compound enhances its solubility in aqueous environments, facilitating its use in biological studies and drug formulation.

Research indicates that compounds with similar structures often exhibit significant biological activity. The interactions of this compound with various biological targets are critical for understanding its potential therapeutic applications. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : Its structural features suggest potential activity against various receptors.

Biological Activity Overview

The following table summarizes the biological activity and related compounds that share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
4-(Trifluoromethyl)pyrrolidineSimilar pyrrolidine structurePotentially neuroprotective
(2S,3S)-3-(Trifluoromethyl)alanineAmino acid derivativeInvolved in protein synthesis
(S)-2-Amino-5-(trifluoromethyl)pentanoic acidAliphatic amino acidAnticonvulsant properties

These compounds highlight the unique characteristics of this compound, particularly its specific chiral configuration and functional groups that may confer distinct pharmacological profiles.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study investigated the interaction of similar trifluoromethyl-containing compounds with cholinesterases and β-secretase. The results indicated that these compounds exhibited moderate inhibition against these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Activity :
    • Compounds with a trifluoromethyl group have been evaluated for their antioxidant properties. In vitro assays showed that these compounds could scavenge free radicals effectively, indicating potential use as antioxidant agents in therapeutic formulations.
  • Cytotoxicity Evaluation :
    • Research on various derivatives of pyrrolidine-3-carboxylic acids demonstrated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The presence of the trifluoromethyl group was associated with enhanced cytotoxicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m0/s1

InChI Key

PDWZJYCKCFENCX-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(F)(F)F)C(=O)O

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(=O)O

Origin of Product

United States

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